N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-28-15-6-4-14(5-7-15)19-23-22-17-8-9-18(24-25(17)19)29-12-11-21-30(26,27)16-3-2-10-20-13-16/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCRKKJQGTXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
These could potentially include pathways related to cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory effects).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Biological Activity
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
- Molecular Formula : C14H15N5O2
- CAS Number : 1204296-37-6
- Molecular Weight : 285.31 g/mol
The compound's structure features a triazole ring fused with a pyridazine moiety and a sulfonamide group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Assays :
- Mechanism of Action :
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications:
- Cytokine Inhibition :
- In Vivo Models :
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.83 | Apoptosis induction |
| Anticancer | MCF-7 | 0.15 | Kinase inhibition |
| Anticancer | HeLa | 2.85 | Caspase activation |
| Anti-inflammatory | Human PBMCs | Not specified | Cytokine inhibition |
Case Studies
- Case Study on Cancer Cell Lines :
- Inflammation Model :
Scientific Research Applications
Antifungal Activity
Research has shown that compounds containing the pyridine-3-sulfonamide scaffold exhibit significant antifungal properties. For example, derivatives of pyridine-3-sulfonamides have been synthesized and tested against various fungal strains, including Candida albicans. Some derivatives demonstrated greater efficacy than established antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Antimalarial Potential
In silico studies have indicated that related compounds bearing the triazole and sulfonamide moieties can effectively inhibit Plasmodium falciparum, the causative agent of malaria. Certain derivatives showed promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 µM .
Antibacterial Properties
The sulfonamide class is well-known for its antibacterial properties. Compounds related to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide may also exhibit broad-spectrum antibacterial activity against various pathogens.
Case Study 1: Antifungal Efficacy
A study synthesized several derivatives of pyridine-3-sulfonamides and tested their antifungal activity against clinical isolates of Candida. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with fungal enzymes involved in cell wall synthesis.
Case Study 2: Antimalarial Activity
In another investigation focusing on antimalarial properties, a series of compounds were synthesized and screened against Plasmodium falciparum. The study employed both virtual screening and molecular docking techniques to identify lead compounds for further development.
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfonamide group (–SONH–) is synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride and the primary amine of the ethoxyethyl-triazolopyridazine intermediate.
| Reaction Component | Conditions | Yield/Outcome | Source Reference |
|---|---|---|---|
| Pyridine-3-sulfonyl chloride + Amine | Pyridine solvent, 0–5°C, 12–24 hrs | High yield (>80%) |
Mechanism :
-
The amine attacks the electrophilic sulfur in sulfonyl chloride, releasing HCl.
-
Pyridine acts as a base to neutralize HCl, driving the reaction forward.
Hydrazine-Mediated Cyclization
A pyridazine derivative reacts with hydrazine hydrate to form a diaminopyridazine intermediate, followed by cyclization with a nitrile or carbonyl compound.
Key Insight :
Ether Linkage Formation
The ethoxyethyl spacer (–O–CHCH–) is introduced via nucleophilic substitution or Mitsunobu reaction.
Example :
Methoxyphenyl Substitution
The 4-methoxyphenyl group is introduced at the 3-position of the triazolopyridazine via cross-coupling.
Suzuki-Miyaura Coupling
| Components | Conditions | Catalysts | Source Reference |
|---|---|---|---|
| Boronic ester (4-MeOPh-Bpin) + Triazolopyridazine-Br | Pd(PPh), NaCO, DME/HO, 80°C | >90% conversion |
Side Reaction :
Sulfonamide Hydrolysis
Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves:
Methoxy Group Demethylation
Reaction with BBr in DCM converts –OCH to –OH:
Electrophilic Aromatic Substitution
The pyridine and triazolopyridazine rings undergo nitration/sulfonation at electron-deficient positions.
| Reaction | Conditions | Regioselectivity | Source Reference |
|---|---|---|---|
| Nitration (HNO/HSO) | 0°C, 2 hrs | Meta to sulfonamide |
Biological Derivatization Reactions
The compound serves as a precursor for prodrugs:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer : The compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage (GHS Category 1) . Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood with adequate ventilation to avoid inhalation of aerosols.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Store in sealed containers away from oxidizers and acids to prevent hazardous reactions.
Q. What synthetic methodologies are reported for preparing triazolopyridazine sulfonamide derivatives?
- Answer : Key methods include:
- Oxidative cyclization : Hydrazine intermediates are treated with sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product (e.g., triazolopyridine derivatives) .
- Nucleophilic substitution : Reacting pyridazine ethers with sulfonamide groups under basic conditions (e.g., NaH in DMF) .
- Purification via alumina plugs or extraction to isolate pure products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use multimodal analytical techniques:
- NMR spectroscopy : Confirm regiochemistry via - and -NMR (e.g., aromatic proton shifts at δ 7.0–8.5 ppm in DMSO-d) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H] calculated within 0.3 ppm error) .
- FTIR : Identify functional groups (e.g., sulfonamide S=O stretches at 1130–1370 cm) .
Advanced Research Questions
Q. What strategies optimize the yield of triazolopyridazine sulfonamides during oxidative cyclization?
- Answer : Critical parameters include:
- Catalyst/base selection : 3-Picoline or 3,5-lutidine (4–6 eq) enhances coupling efficiency by reducing side reactions .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Reaction time/temperature : Room temperature (3–24 hours) balances yield and decomposition risks .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Answer : Contradictions (e.g., unexpected -NMR peaks) require:
- Cross-validation : Compare -NMR DEPT or HSQC to assign ambiguous signals .
- Isotopic labeling : Use deuterated analogs to trace reaction pathways.
- X-ray crystallography : Resolve regiochemical ambiguities via single-crystal analysis (e.g., confirming fused-ring geometry) .
Q. What role does the sulfonamide group play in the biological activity of triazolopyridazine derivatives?
- Answer : The sulfonamide moiety:
- Enhances binding affinity via hydrogen bonding with target enzymes (e.g., kinase inhibitors) .
- Modulates solubility and pharmacokinetics : The polar sulfonamide improves aqueous solubility, while the pyridine ring enhances membrane permeability .
- Structure-activity studies : Replace with carboxylate or phosphonate groups to assess potency changes .
Q. How can green chemistry principles be applied to synthesize triazolopyridazine-based compounds?
- Answer : Sustainable approaches include:
- Oxidant substitution : Replace toxic Cr(VI) salts with NaOCl (aqueous, biodegradable) .
- Solvent reduction : Ethanol/water mixtures minimize waste vs. DMF or THF .
- Catalyst recycling : Recover 3-picoline via distillation (80% recovery reported) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
